Mal-PEG5-PFP

Vue d'ensemble

Description

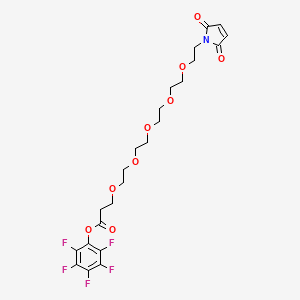

Mal-PEG5-PFP, also known as Maleimide-PEG5-Pentafluorophenyl ester, is a compound that serves as a polyethylene glycol (PEG) linker. It contains both maleimide and pentafluorophenyl (PFP) ester moieties. Maleimides are thiol-reactive and form stable thioether bonds with sulfhydryl groups, while PFP esters are amine-reactive and less prone to hydrolysis compared to other esters . The PEG linker enhances the water solubility of the compound, making it useful in various biochemical applications .

Applications De Recherche Scientifique

Mal-PEG5-PFP is widely used in scientific research due to its versatile reactivity and solubility properties. Some of its applications include:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.

Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).

Industry: Applied in the production of biocompatible materials and surface modifications.

Mécanisme D'action

Target of Action

Mal-PEG5-PFP is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be bound by the two different ligands it contains . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the target proteins. Specifically, PROTACs like this compound exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By binding to both an E3 ubiquitin ligase and a target protein, this compound facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome . This process can affect downstream effects depending on the function of the degraded protein.

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the identity and function of the target protein.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the maleimide moieties in this compound are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . Additionally, PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis . These properties can influence the compound’s action, efficacy, and stability in different environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG5-PFP typically involves the reaction of a PEG chain with maleimide and PFP ester groups. The PEG chain is first activated with a suitable leaving group, such as a tosylate or mesylate, which is then displaced by a nucleophile like maleimide. The resulting intermediate is further reacted with pentafluorophenyl ester to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically produced in a moisture-free environment to prevent hydrolysis of the PFP ester .

Analyse Des Réactions Chimiques

Types of Reactions

Mal-PEG5-PFP undergoes several types of chemical reactions, including:

Substitution Reactions: The PFP ester reacts with primary and secondary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiols to form thioether bonds.

Common Reagents and Conditions

Reagents: Common reagents include primary amines, secondary amines, and thiols.

Conditions: Reactions typically occur at pH 6.5-7.5 for maleimide-thiol reactions and pH 7-9 for PFP ester-amine reactions

Major Products

Amide Bonds: Formed from the reaction of PFP ester with amines.

Thioether Bonds: Formed from the reaction of maleimide with thiols

Comparaison Avec Des Composés Similaires

Similar Compounds

Mal-PEG-NHS ester: Contains a N-hydroxysuccinimide (NHS) ester instead of a PFP ester.

Mal-PEG-amine: Features an amine group instead of a PFP ester.

Mal-PEG-acid: Contains a carboxylic acid group instead of a PFP ester.

Uniqueness

Mal-PEG5-PFP is unique due to its combination of maleimide and PFP ester groups, which provide dual reactivity towards thiols and amines. This dual functionality, along with the hydrophilic PEG linker, enhances its versatility and solubility in aqueous media, making it particularly useful in bioconjugation and drug delivery applications .

Activité Biologique

Mal-PEG5-PFP (Mal-PEG5-pentafluorophenyl ester) is a specialized compound that integrates a polyethylene glycol (PEG) linker with maleimide and pentafluorophenyl (PFP) functionalities. This compound is notable for its dual reactivity, allowing it to participate in various biochemical applications, particularly in drug delivery and bioconjugation. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Maleimide Group : Reacts selectively with thiol groups, forming stable thioether bonds under physiological conditions (pH 6.5-7.5).

- Pentafluorophenyl Ester : Reacts with amines to form amide bonds, enhancing its versatility.

- PEG Spacer : Increases water solubility and biocompatibility, facilitating the use of the compound in aqueous environments.

This unique structure allows this compound to function effectively as a linker in bioconjugation processes, improving the solubility and stability of biomolecules.

This compound does not possess an inherent mechanism of action; rather, it serves as a linker between biomolecules. The specific biological activity depends on the functionalities attached to the maleimide and PFP ends. For example:

- Drug Delivery : this compound can conjugate drug molecules (with thiol groups) to antibodies (with amine groups), enabling targeted delivery to diseased cells.

- PROTAC Applications : It acts as a PEG-based PROTAC linker, facilitating selective degradation of target proteins through the ubiquitin-proteasome system by conjugating target proteins with E3 ligases.

Applications in Research

This compound is utilized in various fields of research:

-

Drug Delivery Systems :

- Enhances the pharmacokinetics of drugs by improving solubility and reducing immunogenicity.

- Facilitates targeted therapies by linking drugs to specific targeting moieties.

-

Nanotechnology :

- Used for surface functionalization of nanoparticles, improving their biocompatibility and reducing non-specific interactions.

-

Bioconjugation :

- Enables site-specific conjugation to thiol-containing biomolecules such as proteins and antibodies.

- Supports the synthesis of complex biomolecular constructs for therapeutic applications.

Case Studies

-

Cardiac Function Improvement :

A study utilizing PEG-maleimide hydrogels demonstrated that dual growth factor delivery (HGF and VEGF) significantly improved cardiac remodeling and function post-infarction compared to direct injections or single protein deliveries . This suggests that hydrogels incorporating this compound could enhance therapeutic efficacy in similar contexts. -

Pancreatic Islet Delivery :

Research on injectable PEG-maleimide hydrogels showed enhanced viability and insulin secretion from encapsulated pancreatic islets, indicating that such systems could improve islet engraftment in Type 1 diabetes models . This highlights the potential for this compound in regenerative medicine. -

Stability Comparisons :

In a comparative study on maleimide-PEG conjugates, it was found that while maleimide-PEG exhibited some susceptibility to deconjugation under physiological conditions, this compound's stability was enhanced due to its unique structure . This stability is crucial for maintaining the integrity of therapeutic agents during circulation.

Comparative Analysis with Similar Compounds

The table below summarizes key features of this compound compared to other similar compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Mal-PEG-NHS Ester | N-hydroxysuccinimide ester | More reactive towards amines without thiol reactivity. |

| Mal-PEG-Amine | Amine group | Lacks PFP functionality; primarily used for direct amine coupling. |

| Mal-PEG-Acid | Carboxylic acid group | Provides acidic functionality; less versatile than this compound. |

This compound stands out due to its dual reactivity towards both thiols and amines, combined with its hydrophilic nature from the PEG linker, significantly enhancing its utility in various biochemical applications compared to similar compounds .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F5NO9/c24-18-19(25)21(27)23(22(28)20(18)26)38-17(32)3-5-33-7-9-35-11-13-37-14-12-36-10-8-34-6-4-29-15(30)1-2-16(29)31/h1-2H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQHYQSUANAJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F5NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.